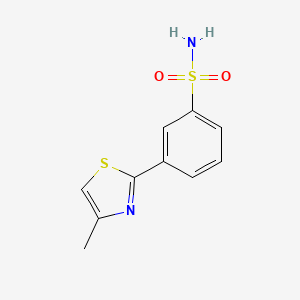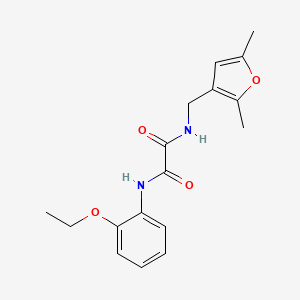
3-(4-甲基-1,3-噻唑-2-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MTS and has gained popularity in recent years due to its ability to modify proteins and peptides.
科学研究应用
药物开发
噻唑是该化合物中的一个部分,在化学界一直是一个重要的杂环 . 含有噻唑环的分子在进入生理系统时,其行为不可预测,并以不同的方式重置系统 . 这些分子可能会激活或停止生物化学途径和酶,或者刺激或阻断生物系统中的受体 .
抗菌应用
研究了新合成的咪唑并三唑并入噻唑对多种微生物种类的抗菌功效 . 该合成是通过 2-溴-1-(4-甲基-2-(甲基氨基)噻唑-5-基)乙烷-1-酮与杂环胺、邻氨基苯硫酚和硫代半碳腙衍生物的反应实现的 .
抗真菌应用
评估了 4a – v 对炭疽菌、灰霉病菌和茄病菌的体外抗真菌活性,剂量为 50 μg/mL,与商业杀菌剂丙环唑进行了比较 .
除草剂应用
生物测定结果表明,当将含氟苯基引入分子结构时,大多数合成化合物具有中等至良好的除草活性 .
根系生长促进剂
在合成的新的 1,2,4-三唑衍生物中,CGR3 可以作为一种新的农用化学品,作为根系生长促进剂,促进主根长度,影响内源激素(IAA、ABA 和 GA3)的水平,在控制主根发育中发挥重要作用 .
有机分子的骨架编辑
几个月前,芝加哥大学的莱文教授及其同事开发了一种通过氮原子删除对有机分子进行“骨架编辑”的巧妙方法 . 他们的策略包括使用一个非环状 N-新戊酰氧基-N-烷氧酰胺酰胺作为关键试剂 .
安全和危害
未来方向
The future directions for “3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide” could involve further exploration of its potential biological activities, such as its antibacterial properties . Additionally, the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides could be a promising area of research .
作用机制
Target of Action
The primary target of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapy .
Mode of Action
The compound’s interaction with CDK2 may inhibit the kinase’s activity, thereby disrupting the progression of the cell cycle and potentially leading to cell death .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . This disruption of the cell cycle is particularly significant in cancer cells, which rely on rapid cell division for their growth and survival .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action is the disruption of the cell cycle, potentially leading to cell cycle arrest and apoptosis . This effect is particularly significant in cancer cells, which rely on rapid cell division for their growth and survival . By disrupting the cell cycle, the compound could potentially inhibit the growth of cancer cells and induce their death .
Action Environment
The action of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide can be influenced by various environmental factors. These factors could include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that could interact with the compound . Understanding these factors and how they influence the compound’s action is crucial for optimizing its use as a therapeutic agent .
生化分析
Biochemical Properties
The biochemical properties of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide are not fully understood. It is known that thiazoles, a class of compounds to which this molecule belongs, have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Cellular Effects
The cellular effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide are not well-documented. Some thiazole derivatives have been shown to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is not well understood. It is known that thiazole derivatives can interact with various biomolecules. For example, some thiazole derivatives have been found to interact with cyclin-dependent kinase 2 .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide in laboratory settings are not well-documented. It is known that thiazole derivatives can display faster killing-kinetics towards bacterial cells .
Dosage Effects in Animal Models
The effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide at different dosages in animal models are not well-documented. Some thiazole derivatives have been found to have potent antimalarial activities in mice infected with Plasmodium berghei .
Metabolic Pathways
The metabolic pathways involving 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide are not well-documented. Thiazole derivatives are known to be involved in various metabolic processes .
Transport and Distribution
The transport and distribution of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide within cells and tissues are not well-documented. Some thiazole derivatives have been found to create pores in bacterial cell membranes .
Subcellular Localization
The subcellular localization of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is not well-documented. It is known that thiazole derivatives can interact with various subcellular structures .
属性
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFBWWGVGCTQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)
![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)




![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)

![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)